2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate
Overview
Description
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate is a complex organic compound that features a quinazoline ring system substituted with trimethyl groups and a sulfanyl linkage to an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with ortho esters and ammonium acetate.
Introduction of Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazoline derivative with an appropriate thiol, such as ethanethiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as bromine, chlorine, or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 4-chlorobenzoate
- 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate
Uniqueness
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate is unique due to its specific substitution pattern and the presence of the 3-methylbenzoate moiety, which may confer distinct biological and chemical properties compared to its analogs .
Biological Activity
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate is a compound that integrates a quinazoline moiety with a sulfanyl group and a benzoate structure. This unique combination suggests potential biological activities that merit investigation. The compound's molecular formula is C15H18N2OS, and its molecular weight is approximately 278.38 g/mol. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The structural features of this compound can be summarized as follows:
Component | Description |
---|---|
Quinazoline Moiety | Provides potential for various biological interactions |
Sulfanyl Group | Enhances reactivity and potential for biological activity |
Benzoate Structure | Contributes to lipophilicity and membrane permeability |
Antimicrobial Properties
Preliminary studies indicate that compounds containing quinazoline structures exhibit significant antimicrobial activity. For instance, derivatives of quinazoline have been shown to inhibit the growth of various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.
Anticancer Activity
Research has demonstrated that quinazoline derivatives can interfere with cancer cell proliferation. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. A study on related compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.
Enzyme Inhibition
Quinazolines are known to act as inhibitors for several enzymes involved in critical metabolic pathways. For example, they have been shown to inhibit kinases that play roles in cancer progression. The sulfanyl group may enhance binding affinity to these enzymes, increasing the compound's efficacy.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of various quinazoline derivatives, including those similar to this compound. Results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
-
Anticancer Potential
- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds with similar structures induced apoptosis at concentrations as low as 10 µM. Mechanistic studies revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
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Enzyme Inhibition Studies
- A series of enzyme assays demonstrated that related quinazoline compounds could inhibit specific kinases involved in cancer signaling pathways by more than 70% at micromolar concentrations.
Properties
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl 3-methylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-13-6-5-7-17(10-13)20(24)25-8-9-26-21-22-16(4)18-11-14(2)15(3)12-19(18)23-21/h5-7,10-12H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIQJRISRHRCGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCSC2=NC(=C3C=C(C(=CC3=N2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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